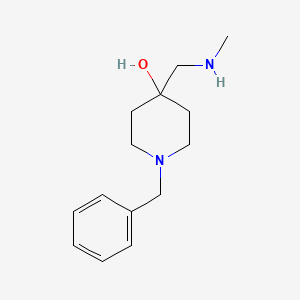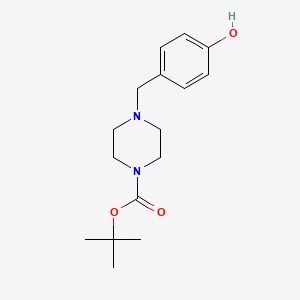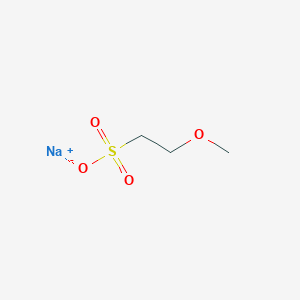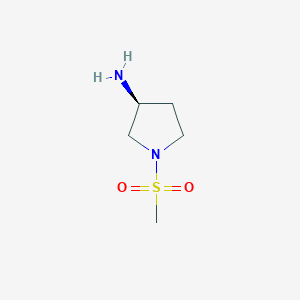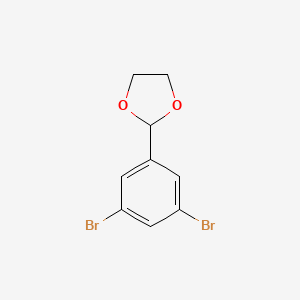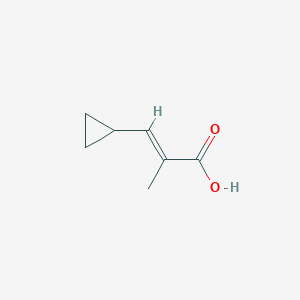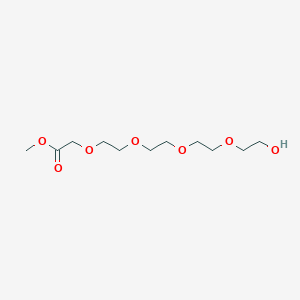
Hydroxy-PEG4-CH2CO2Me
Descripción general
Descripción
Hydroxy-PEG4-CH2CO2Me is a PEG linker containing a hydroxyl group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Hydroxy-PEG4-CH2CO2Me is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Hydroxy-PEG4-CH2CO2Me is C11H22O7 . The IUPAC name is methyl 2- [2- [2- [2- (2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate . The InChI is InChI=1S/C11H22O7/c1-14-11 (13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h12H,2-10H2,1H3 .Chemical Reactions Analysis
The terminal carboxylic acid of Hydroxy-PEG4-CH2CO2Me can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Hydroxy-PEG4-CH2CO2Me is 266.29 g/mol . The boiling point is 360.7±32.0°C at 760 mmHg . The density is 1.1±0.1 g/cm3 .Aplicaciones Científicas De Investigación
- Role of Hydroxy-PEG4-methyl acetate : As a linker, Hydroxy-PEG4-methyl acetate bridges the ligands in PROTACs, enabling their efficient synthesis. It ensures proper spatial orientation between the target protein-binding ligand and the E3 ligase-recruiting ligand .
- Drug Delivery : Poly(ethylene glycol) (PEG) derivatives, including Hydroxy-PEG4-methyl acetate, enhance drug solubility, stability, and circulation time. PEGylation improves biocompatibility and reduces immunogenicity, making it valuable for drug delivery systems .
- Bioconjugation : Researchers use PEG linkers to attach drugs, peptides, or proteins to nanoparticles, antibodies, or surfaces. Hydroxy-PEG4-methyl acetate facilitates controlled bioconjugation .
- PEGylation : PEGylation modifies polymers by attaching PEG chains. Hydroxy-PEG4-methyl acetate serves as a versatile PEGylation reagent, modifying surfaces, enhancing water solubility, and preventing protein aggregation .
- Cellulose-Based Films : Cellulose derivatives, including Hydroxy-PEG4-methyl acetate, contribute to functional cellulose-based films. These films exhibit improved mechanical properties, antibacterial characteristics, gas regulation, and hydrophobicity .
- Applications : Cellulosic composites find use in food packaging, medical supplies, and electronic devices .
- Chemical Probes : Hydroxy-PEG4-methyl acetate can be incorporated into chemical probes for studying protein interactions, protein degradation pathways, and cellular processes .
- Linker Design : Researchers explore various linkers to optimize PROTAC efficacy. Hydroxy-PEG4-methyl acetate contributes to linker diversity and enables structure-activity relationship studies .
PROTAC Development
Biomedical Applications
Polymer Chemistry
Materials Science
Chemical Biology
Biochemical Research
Mecanismo De Acción
Target of Action
Hydroxy-PEG4-methyl acetate, also known as Hydroxy-PEG4-CH2CO2Me, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
The compound works by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This interaction results in the selective degradation of target proteins .
Biochemical Pathways
The compound affects the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, Hydroxy-PEG4-methyl acetate can selectively degrade target proteins .
Pharmacokinetics
The compound is known to be soluble , which could potentially impact its bioavailability.
Result of Action
The result of the action of Hydroxy-PEG4-methyl acetate is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target proteins involved.
Action Environment
The action, efficacy, and stability of Hydroxy-PEG4-methyl acetate can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature can affect its stability.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNALYRJLYKSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234743 | |
| Record name | Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG4-methyl acetate | |
CAS RN |
77303-64-1 | |
| Record name | Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77303-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



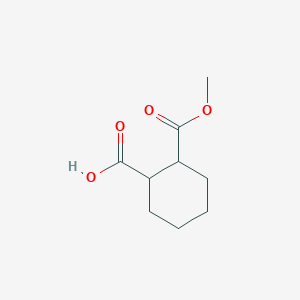
![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)

